molecular formula C22H21ClN4O2S B2913663 N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1189960-90-4

N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2913663
CAS No.: 1189960-90-4
M. Wt: 440.95
InChI Key: JNBSQYCIQZLEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a synthetic small molecule characterized by a fused imidazo[1,2-c]quinazolinone core. This heterocyclic scaffold is substituted with an isopropyl group at position 2 and a thioether-linked propanamide side chain at position 3. The propanamide moiety terminates in a 4-chlorophenyl group, which is critical for modulating biological activity and pharmacokinetic properties. The compound’s synthesis likely involves nucleophilic substitution between a thiol-containing imidazoquinazolinone precursor and a brominated propanamide intermediate, as inferred from analogous procedures in and .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-12(2)18-21(29)27-19(26-18)16-6-4-5-7-17(16)25-22(27)30-13(3)20(28)24-15-10-8-14(23)9-11-15/h4-13,18H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBSQYCIQZLEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure includes a chlorophenyl group and an imidazoquinazoline moiety, which are known to contribute to various biological activities. The presence of sulfur in the thioether linkage may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Compound Target Bacteria Activity Level IC50 (µM)
Compound ASalmonella typhiStrong2.14
Compound BBacillus subtilisModerate6.28

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. It has shown promising results as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds ranged from 1.13 to 6.28 µM, suggesting potent activity compared to standard inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's structural features allow it to interact effectively with active sites of enzymes, leading to inhibition.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activities, particularly in the central nervous system.
  • Antioxidant Properties : The presence of phenolic structures may contribute to antioxidant activities, protecting cells from oxidative stress.

Case Studies

A notable study focused on the synthesis and biological evaluation of derivatives based on the imidazoquinazoline scaffold. These derivatives were screened for their antimicrobial and enzyme inhibitory activities:

  • Study Findings : Compounds derived from this scaffold exhibited varied levels of activity against different bacterial strains and showed potential as enzyme inhibitors.

Summary of Case Study Results

Study Focus Findings
Antimicrobial ScreeningModerate to strong activity against key pathogens
Enzyme InhibitionPotent AChE inhibition with low IC50 values

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with closely related analogs:

Compound Molecular Weight Core Structure Key Substituents Reported Activity Reference
N-(4-Chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide (Target) ~463.9* Imidazo[1,2-c]quinazolinone 2-Isopropyl, 5-(propanamide-thio), 4-chlorophenyl Hypothesized kinase/anticonvulsant N/A
N-(4-Chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide 493.0 Imidazo[1,2-c]quinazolinone 2-Phenyl, 5-(propanamide-thio), 4-chloro-2-fluorophenyl Not specified; structural analog
N-(3,4-Dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide 452.5 Imidazo[1,2-c]quinazolinone 2-Isopropyl, 5-(acetamide-thio), 3,4-dimethoxyphenyl Not specified; modified solubility
Les-3384 (rel-N-(4-chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-3(6H)-yl]propanamide) N/A Thiopyrano[2,3-d]thiazole-chromene 4-Chlorophenyl, thiopyrano-thiazole core Anticonvulsant (screening leader)
Taranabant (N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide) 515.95 Propanamide 4-Chlorophenyl, trifluoromethylpyridyl, stereospecific alkyl chain Obesity treatment (CB1 receptor inverse agonist)

*Calculated based on molecular formula (C23H22ClN4O2S).

Key Observations:

Core Heterocycle Influence: The imidazo[1,2-c]quinazolinone core in the target compound (vs. thiopyrano-thiazole in Les-3384) likely confers distinct target selectivity. Imidazoquinazolinones are associated with kinase inhibition (e.g., CDK5/p25 in ), while thiopyrano-thiazoles exhibit anticonvulsant activity . Substitution at position 2 (isopropyl vs.

Side Chain Modifications: Replacing the propanamide (target) with an acetamide () reduces hydrophobicity, which may enhance aqueous solubility but diminish membrane permeability . The 4-chlorophenyl group (common in target, Les-3384, and Taranabant) is a pharmacophoric motif for CNS activity, though Taranabant’s trifluoromethylpyridyl moiety shifts its mechanism toward cannabinoid receptor modulation .

Biological Activity Trends: Anticonvulsant activity in Les-3384 correlates with the thiopyrano-thiazole scaffold, suggesting the target compound’s imidazoquinazolinone core may prioritize kinase inhibition over seizure modulation . Fluorine substitution () could enhance metabolic stability and bioavailability compared to the target’s non-fluorinated analog .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis parallels methods in and , where thiol-nucleophile coupling with brominated amides is employed. However, purification challenges (e.g., column chromatography in ) may arise due to the compound’s hydrophobicity .
  • Therapeutic Potential: Structural alignment with CDK5/p25 inhibitors () and anticonvulsants () suggests dual exploratory avenues. Preclinical assays evaluating kinase inhibition (e.g., IC50 against CDK5) and seizure models (e.g., maximal electroshock) are recommended.
  • SAR Insights :
    • The 4-chlorophenyl group is critical for target engagement but may contribute to off-target effects (e.g., hepatotoxicity).
    • Isopropyl substitution at position 2 may improve metabolic stability over bulkier groups (e.g., phenyl in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.